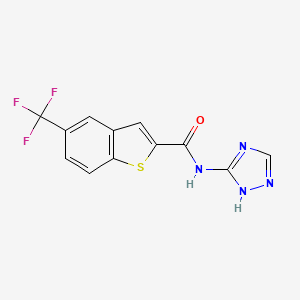![molecular formula C23H27N5O4S B12164414 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12164414.png)
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a trimethoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Condensation Reaction: The final step involves a condensation reaction between the triazole-sulfanyl intermediate and 2,3,4-trimethoxybenzaldehyde to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in drug discovery.
Medicine
The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure suggests it might interact with biological targets in a unique manner.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or inhibit natural substrates. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring. They share some structural similarities with the trimethoxyphenyl moiety of the compound.
Triazole Derivatives: Other triazole derivatives, such as fluconazole, share the triazole ring structure and are known for their antifungal properties.
Uniqueness
What sets 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a sulfanyl group in the same molecule is relatively rare, making it a compound of significant interest for further research and development.
属性
分子式 |
C23H27N5O4S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H27N5O4S/c1-6-28-22(16-9-7-15(2)8-10-16)26-27-23(28)33-14-19(29)25-24-13-17-11-12-18(30-3)21(32-5)20(17)31-4/h7-13H,6,14H2,1-5H3,(H,25,29)/b24-13- |
InChI 键 |
HOPFNAVDYBTSOC-CFRMEGHHSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C(=C(C=C2)OC)OC)OC)C3=CC=C(C=C3)C |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12164344.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164348.png)

![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B12164356.png)
![N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide](/img/structure/B12164361.png)
![N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164363.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12164366.png)
![1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164371.png)
![2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B12164375.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12164376.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12164382.png)
![1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12164383.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12164399.png)
